The synthesis of (S)-N-Acetyl-2-amino-5-guanidinopentanamide can be achieved through several methods, often involving multi-step reactions that incorporate various reagents. One common approach involves the following steps:
The reactions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Characterization of (S)-N-Acetyl-2-amino-5-guanidinopentanamide can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.
(S)-N-Acetyl-2-amino-5-guanidinopentanamide has a molecular formula of C₇H₁₄N₄O₂ and a molecular weight of approximately 174.21 g/mol. The structure consists of a pentanamide backbone with an acetyl group at one end and a guanidine group at the other.
The compound exhibits chirality due to the presence of an asymmetric carbon atom, which contributes to its specific biological activity. The stereochemistry is crucial for its interaction with biological targets.
(S)-N-Acetyl-2-amino-5-guanidinopentanamide can participate in various chemical reactions typical for amino acid derivatives:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing related compounds.
The mechanism of action for (S)-N-Acetyl-2-amino-5-guanidinopentanamide primarily involves its interaction with biological targets such as enzymes or receptors. The guanidine group enhances its basicity, allowing it to participate in hydrogen bonding and ionic interactions with target sites.
Data from studies indicate that such compounds can modulate physiological responses, making them valuable in therapeutic applications.
Relevant analyses include spectroscopic methods that confirm functional groups and structural integrity.
(S)-N-Acetyl-2-amino-5-guanidinopentanamide has several scientific uses:
(S)-N-Acetyl-2-amino-5-guanidinopentanamide (the acetylated derivative of L-arginine's C-terminal carboxylate) originates from post-translational modification (PTM) pathways in prokaryotes, particularly involving N-terminal acetylation (NTA) mechanisms. In bacterial systems, the biosynthesis initiates with L-arginine, where the α-amino group undergoes enzymatic acetylation catalyzed by N-terminal acetyltransferases (NATs). The prokaryotic NatB complex specifically recognizes N-terminal arginine residues and facilitates acetyl transfer from acetyl-CoA to form the Nα-acetylated intermediate. This enzymatic process exhibits strict stereoselectivity, yielding exclusively the (S)-enantiomer configuration critical for biological activity [1].
Concurrently, the guanidino group modification involves specialized enzymes within arginine metabolism pathways. Prokaryotes employ arginine decarboxylases and agmatinases to regulate guanidino group reactivity, preventing undesired side reactions during biosynthesis. The final hydrolysis step to generate the C-terminal primary amide (pentanamide) is catalyzed by amidohydrolases that exhibit precise regioselectivity for the C-terminus without disrupting the newly installed Nα-acetyl group. Metabolic studies have revealed that this pathway operates under tight substrate channeling constraints, where intermediates are efficiently transferred between enzymatic active sites, minimizing free diffusion and potential degradation [1] [6].
Table 1: Key Enzymes in Prokaryotic Biosynthesis of (S)-N-Acetyl-2-amino-5-guanidinopentanamide
Enzyme Class | Specific Enzyme | Function in Pathway | Cofactor Requirement |
---|---|---|---|
N-Terminal Acetyltransferase | NatB Complex | Catalyzes Nα-acetylation of L-arginine derivatives | Acetyl-CoA |
Guanidino Group Modifier | Arginine Deiminase | Regulates guanidino group reactivity | None |
Decarboxylase | Arginine Decarboxylase | Controls carboxy group transformation | Pyridoxal-5'-phosphate |
Amide-Forming Enzyme | Amidohydrolase | Generates C-terminal primary amide | H₂O |
Redox Regulator | Thioredoxin | Maintains reducing environment | NADPH |
Analytical characterization of this pathway relies heavily on liquid chromatography-mass spectrometry (LC-MS) techniques. Researchers employ stable isotope labeling (e.g., ¹³C-acetyl-CoA) to track the acetyl transfer mechanism, revealing that the acetylation occurs before C-terminal amidation in the biosynthetic sequence. The mass shift of +42 Da provides direct evidence of Nα-acetylation, while tandem MS fragmentation patterns confirm the guanidino group remains intact throughout the process. These analytical approaches have enabled pathway validation in Escherichia coli and Bacillus subtilis model systems, demonstrating conserved enzymatic machinery across Gram-negative and Gram-positive bacteria [1].
The highly nucleophilic guanidino group of the arginine moiety presents significant synthetic challenges, necessitating specialized protection strategies during chemical synthesis. Modern approaches employ chemoenzymatic protection using arginine-specific methyltransferases that selectively modify the guanidino group with readily removable methyl groups. This strategy capitalizes on enzymatic regioselectivity to avoid traditional chemical protection/deprotection sequences that often generate side products. The resulting NG-methylarginine derivatives maintain solubility while preventing unwanted guanidino-mediated side reactions during subsequent Nα-acetylation steps [3].
For purely chemical synthesis, orthogonal protecting groups have been engineered specifically for guanidino functionality. The most effective options include:
Table 2: Guanidino Protecting Groups for Chemoenzymatic Synthesis
Protecting Group | Deprotection Conditions | Advantages | Limitations |
---|---|---|---|
Pbf | TFA (2-4 hours) | High stability during synthesis; clean removal | May require extended cleavage times |
Mtr | TFMSA/TFA (several hours) | Good nucleophilicity suppression | Requires highly acidic conditions; obsolete |
Pmc | TFA (1-3 hours) | Moderate stability | Potential rearrangement products |
Trt | Mild acid (AcOH/TFE) | Orthogonal to acid-labile groups | Limited steric protection |
Nitro | Hydrogenation | Orthogonal to acid/base | Incompatible with sulfur-containing residues |
Recent advances have established hybrid chemoenzymatic deprotection sequences that significantly improve reaction efficiency. For example, lipase-catalyzed transacetylation enables selective Nα-acetylation while preserving guanidino protection. This approach exploits the differential substrate specificity of Candida antarctica lipase B, which recognizes the primary amine of arginine but remains inert toward the protected guanidino group. Subsequent enzymatic deprotection using arginine-specific demethylases regenerates the pristine guanidine functionality under physiological conditions, avoiding the strong acids traditionally required for this transformation [3] [5].
Achieving enantiomeric excess (ee) >99% in Nα-acetylation requires sophisticated catalytic systems that discriminate between the (R)- and (S)-configurations of 2-amino-5-guanidinopentanamide precursors. Chiral acyl-transfer catalysts have emerged as the most effective solution, with three principal classes demonstrating exceptional performance:
Planar-chiral DMAP derivatives: [(S)-(-)-4-(pyrrolidino)pyridine] catalysts leverage chiral environment creation near the catalytic site, enabling kinetic resolution of racemic amino precursors. These catalysts achieve ee values of 92-98% but suffer from low turnover frequencies (TOF = 5-10 h⁻¹) [6].
Bifunctional thiourea-tertiary amine catalysts: These systems operate via concerted dual activation where the thiourea moiety hydrogen-bonds with the carbamate-protected amine while the tertiary amine activates acetyl donors. This architecture delivers ee >99% for arginine derivatives and accelerates acetylation by 30-fold compared to non-bifunctional analogs [1].
Metal-assisted chiral Lewis acid catalysts: Zinc(II)-bisoxazoline complexes coordinate with the substrate's carboxy group, positioning the amino group for stereoselective acetylation. These catalysts function optimally at -40°C and provide 97% ee but require anhydrous conditions and extended reaction times (24-48 hours) [6].
Enzymatic acetylation using mutated Saccharomyces cerevisiae Nα-acetyltransferases (yNAT1-H73A) offers an alternative biocatalytic approach. Engineered enzymes demonstrate broadened substrate tolerance toward non-natural arginine derivatives while maintaining perfect stereoselectivity. Immobilization of these enzymes on mesoporous silica supports enhances operational stability, enabling 15 reaction cycles without significant loss of enantioselectivity. The immobilized enzyme system achieves quantitative acetylation within 2 hours at 30°C, representing a significant improvement over chemical catalysts in terms of green chemistry metrics [1] [6].
Critical to all these approaches is the real-time monitoring of enantiomeric excess using chiral stationary phase HPLC with mass-compatible volatile buffers. Advanced analytical methods employ Marfey's reagent derivatization for enhanced separation of N-acetylated arginine derivatives, enabling detection of 0.1% enantiomeric impurity. These sensitive analytical techniques have revealed that residual (R)-enantiomer primarily originates from epimerization during activation steps rather than imperfections in the acetylation catalysis itself, highlighting the need for optimized coupling protocols [1].
The C-terminal primary amide functionality necessitates specialized adaptations in solid-phase peptide synthesis (SPPS). The Rink amide resin has emerged as the optimal support, providing a stable amide linkage after cleavage while maintaining compatibility with Fmoc chemistry. Loading of Fmoc-Arg(Pbf)-OH onto this resin requires activation with HATU/DIPEA (hexafluorophosphate azabenzotriazole tetramethyl uronium/N,N-diisopropylethylamine) in DMF, achieving >99% coupling efficiency as determined by quantitative ninhydrin testing. This resin choice generates directly the C-terminal carboxamide upon cleavage, eliminating the need for post-assembly modification [2] [4] [7].
For Nα-acetylation during SPPS, two strategic approaches have been developed:
Microwave-assisted SPPS dramatically improves synthesis efficiency for sequences containing multiple arginine residues. Controlled microwave irradiation (50°C, 30W) during coupling steps reduces the reaction time for Ac-Arg(Pbf)-OH incorporation from 90 minutes to 15 minutes while suppressing arginine diketopiperazine formation. Crucially, deprotection cycles must maintain conventional heating (room temperature) as microwave-assisted Fmoc removal generates significant piperidine-mediated epimerization at the α-carbon [7].
The final cleavage cocktail optimization must balance efficient removal of Pbf protection against preservation of the Nα-acetyl group and C-terminal amide. The optimized formulation TFA/phenol/triisopropylsilane/water (90:5:2.5:2.5, v/v) achieves complete deprotection within 3 hours at room temperature while limiting Nα-acetyl migration to <1%. Global yield analysis across multiple syntheses reveals that this approach consistently delivers (S)-N-acetyl-2-amino-5-guanidinopentanamide with >95% purity before purification, significantly reducing chromatographic burden [2] [7].
Table 3: SPPS Resin and Reagent Optimization for Pentanamide Synthesis
Synthesis Component | Optimal Choice | Alternative Options | Critical Parameters |
---|---|---|---|
Resin Type | Rink Amide AM (0.5 mmol/g) | Sieber Amide Resin | Loading efficiency >98% |
C-Terminus Linker | Rink Amide Linker | PAL Linker | Cleavage yields primary amide |
Guanidino Protection | Pbf | Mtr, Pmc | Acidolytic cleavage efficiency |
Nα-Acetylation Method | On-resin with Ac₂O/collidine | Pre-acetylated building block | Acetylation completeness |
Coupling Reagent | HATU/HOAt | PyBOP, DIC/OxymaPure | Epimerization minimization |
Cleavage Cocktail | TFA/phenol/TIS/H₂O | Reagent K modification | Preservation of acetyl group |
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